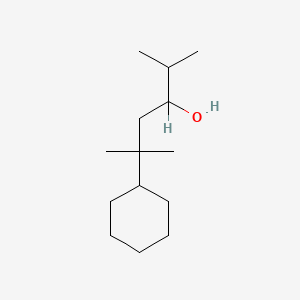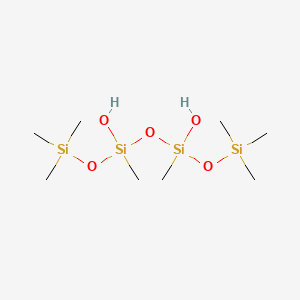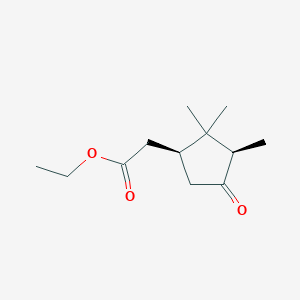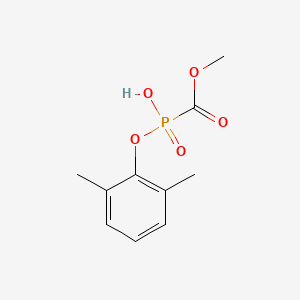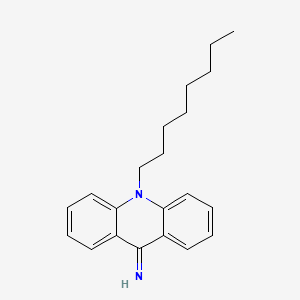
9(10H)-Acridinimine, 10-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Acridinimine, 10-octyl- is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, photochemistry, and materials science. The addition of an octyl group to the acridinimine structure enhances its solubility and alters its chemical properties, making it a compound of interest for further research and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinimine, 10-octyl- typically involves the alkylation of acridinimine with an octyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete alkylation.
Industrial Production Methods: In an industrial setting, the production of 9(10H)-Acridinimine, 10-octyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: 9(10H)-Acridinimine, 10-octyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of acridinimine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the acridinimine ring. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of acridinimine.
Reduction: Reduced forms of acridinimine.
Substitution: Alkylated or acylated derivatives of acridinimine.
科学研究应用
9(10H)-Acridinimine, 10-octyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: The compound is studied for its potential use as a fluorescent probe in biological imaging. Its ability to intercalate with DNA makes it useful for studying DNA-protein interactions.
Medicine: Research is being conducted on its potential use as an anticancer agent. The compound’s ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
作用机制
The mechanism of action of 9(10H)-Acridinimine, 10-octyl- involves its interaction with DNA. The compound can intercalate between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce cell death.
相似化合物的比较
Acridine: The parent compound of 9(10H)-Acridinimine, 10-octyl-. It has similar intercalating properties but lacks the enhanced solubility provided by the octyl group.
Phenothiazine: Another heterocyclic compound with similar photophysical properties. It is used in the development of optoelectronic devices and as a photoredox catalyst.
Quinoxaline: A heterocyclic compound with applications in medicinal chemistry and materials science. It has similar electronic properties but a different structural framework.
Uniqueness: 9(10H)-Acridinimine, 10-octyl- is unique due to the presence of the octyl group, which enhances its solubility and alters its chemical properties. This modification makes it more suitable for certain applications, such as in biological imaging and optoelectronic devices, where solubility and specific photophysical properties are crucial.
属性
CAS 编号 |
111782-86-6 |
|---|---|
分子式 |
C21H26N2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
10-octylacridin-9-imine |
InChI |
InChI=1S/C21H26N2/c1-2-3-4-5-6-11-16-23-19-14-9-7-12-17(19)21(22)18-13-8-10-15-20(18)23/h7-10,12-15,22H,2-6,11,16H2,1H3 |
InChI 键 |
RJXKGZVSMOGVPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



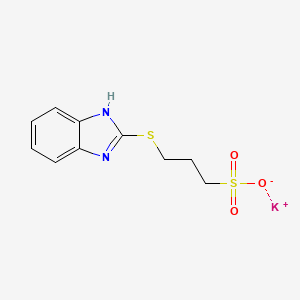

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
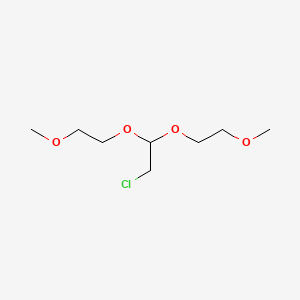

![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
